2,5-Diphenyltellurophene-3,4-dicarbaldehyde
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Overview
Description
2,5-Diphenyltellurophene-3,4-dicarbaldehyde is a unique organotellurium compound characterized by the presence of tellurium within a heterocyclic framework
Preparation Methods
The synthesis of 2,5-diphenyltellurophene-3,4-dicarbaldehyde typically involves the oxidation of 2,5-diphenyltellurophene. One common method includes the use of selenium dioxide as an oxidizing agent . The reaction conditions are carefully controlled to ensure the selective formation of the dicarbaldehyde derivative.
Chemical Reactions Analysis
2,5-Diphenyltellurophene-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as selenium dioxide.
Substitution: Electrophilic substitution reactions can be performed on the tellurophene ring.
Reduction: The aldehyde groups can be reduced to alcohols under appropriate conditions.
Common reagents used in these reactions include selenium dioxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diphenyltellurophene-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Biology: The compound’s unique properties make it a subject of interest in the study of tellurium’s biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2,5-diphenyltellurophene-3,4-dicarbaldehyde exerts its effects involves the interaction of its tellurium atom with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, its ability to form stable complexes with other molecules makes it a versatile tool in chemical and biological studies .
Comparison with Similar Compounds
2,5-Diphenyltellurophene-3,4-dicarbaldehyde can be compared with other tellurophene derivatives, such as:
2,5-Diphenyltellurophene: The parent compound, which lacks the aldehyde groups.
2,5-Diphenyl-3,4-chloromethyl-tellurophene: A chloromethyl derivative that undergoes different substitution reactions.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides additional reactive sites for further chemical modifications.
Properties
CAS No. |
59564-00-0 |
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Molecular Formula |
C18H12O2Te |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2,5-diphenyltellurophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2Te/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-12H |
InChI Key |
CQRFIMHUHBUNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C([Te]2)C3=CC=CC=C3)C=O)C=O |
Origin of Product |
United States |
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